molecular formula C26H25FN4O2 B11269936 N-(4-fluorophenyl)-6,6-dimethyl-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(4-fluorophenyl)-6,6-dimethyl-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11269936
M. Wt: 444.5 g/mol
InChI Key: ZKVQVYKECULKID-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core with various substituents such as fluorophenyl, dimethyl, and methylphenyl groups

Preparation Methods

The synthesis of N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinazoline core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The fluorophenyl, dimethyl, and methylphenyl groups are introduced through various substitution reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like sodium borohydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Biology: It is used in studies to understand its effects on cellular processes and pathways.

    Industry: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation, contributing to its therapeutic potential.

Comparison with Similar Compounds

N-(4-FLUOROPHENYL)-6,6-DIMETHYL-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can be compared with other pyrazoloquinazoline derivatives, such as:

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar core structure but differs in its substituents, leading to different biological activities.

    6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Another related compound with distinct substituents and applications.

Properties

Molecular Formula

C26H25FN4O2

Molecular Weight

444.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-6,6-dimethyl-9-(2-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H25FN4O2/c1-15-6-4-5-7-18(15)23-22-20(12-26(2,3)13-21(22)32)30-24-19(14-28-31(23)24)25(33)29-17-10-8-16(27)9-11-17/h4-11,14,23,30H,12-13H2,1-3H3,(H,29,33)

InChI Key

ZKVQVYKECULKID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=C(C=NN24)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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